12-Wolframosilicic acid
Description
Properties
IUPAC Name |
silane;tungsten;tetracontahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/40H2O.H4Si.12W/h40*1H2;1H4;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBQILTFVSZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[SiH4].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H84O40SiW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12363-31-4 (Parent), 12027-43-9 (silicotungstic acid hydrate salt/solvate) | |
| Record name | Silicotungstic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
2958.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12027-38-2 | |
| Record name | Silicotungstic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate(4-), [.mu.12-[orthosilicato(4-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]tetracosa-.mu.-oxododecaoxododeca-, hydrogen (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-wolframosilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 12-wolframosilicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Techniques
Conventional Laboratory Synthesis Routes
The traditional synthesis of 12-wolframosilicic acid in the laboratory typically involves the acidification of aqueous solutions containing the necessary precursors. These methods are well-established and rely on controlled chemical reactions to form the characteristic Keggin ion structure.
A common and effective method for synthesizing this compound is through an aqueous-phase reaction. This process generally involves the reaction of a tungsten source and a silicon source in an acidic aqueous medium.
A widely cited procedure begins with dissolving sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) in water. researchgate.netionicviper.org To this solution, a sodium silicate (B1173343) solution (Na₂SiO₃) is added. tandfonline.com The mixture is then heated, often to boiling, and a strong acid, typically concentrated hydrochloric acid (HCl), is added dropwise while stirring. ionicviper.orgtandfonline.comanalis.com.my This acidification process is critical as it induces the condensation of tungstate and silicate ions to form the [SiW₁₂O₄₀]⁴⁻ anion. researchgate.net
Following the reaction, the desired heteropoly acid is often extracted from the aqueous solution using an organic solvent, most commonly diethyl ether. analis.com.my This extraction step helps to separate the product from unreacted precursors and inorganic salts. The etherate complex formed is then separated, and the ether is removed, often by gentle heating or under vacuum, to yield the crystalline this compound hydrate. analis.com.my The final product is typically dried in an oven at a controlled temperature. researchgate.netanalis.com.my
An alternative approach within aqueous systems is the sol-gel method. This technique involves the hydrolysis of precursors, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a dissolved tungsten source. The mixture is then allowed to gel, and subsequent drying and calcination yield the solid this compound. chem-soc.si
The choice of precursors and their stoichiometric ratio is fundamental to the successful synthesis of this compound. The most common precursors are a tungsten salt and a silicate salt, which provide the necessary W and Si heteroatoms for the Keggin structure.
Table 1: Common Precursors for this compound Synthesis
| Precursor Type | Chemical Name | Chemical Formula |
| Tungsten Source | Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O |
| Tungsten Source | Tungsten Trioxide | WO₃ |
| Silicon Source | Sodium Silicate | Na₂SiO₃ |
| Silicon Source | Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ |
| Acidifying Agent | Hydrochloric Acid | HCl |
The stoichiometry of the reactants is carefully controlled to favor the formation of the 12:1 tungsten-to-silicon ratio that defines the Keggin structure. A typical reaction can be summarized as follows: 12 Na₂WO₄ + Na₂SiO₃ + 26 HCl → H₄[SiW₁₂O₄₀] + 26 NaCl + 11 H₂O tandfonline.com
In laboratory preparations, the quantities of the precursors are measured precisely. For example, a common synthesis might involve dissolving approximately 12.5 grams of sodium tungstate dihydrate and 1 gram of sodium silicate solution in water, followed by the slow addition of about 7.5 mL of concentrated hydrochloric acid. ionicviper.org The exact amounts can be scaled, but maintaining the correct molar ratios is essential for achieving a high yield of the desired product.
Advanced Preparation for Supported Systems
For many catalytic applications, dispersing this compound onto a high-surface-area support material enhances its efficiency and stability. These supported systems are typically prepared using impregnation methods, where the choice of solvent and the control of acid loading are critical parameters.
Impregnation is the most common technique for preparing supported this compound catalysts. This involves dissolving the heteropoly acid in a suitable solvent and then introducing a solid support material. The solvent is subsequently removed, leaving the acid dispersed on the support surface. The "incipient wetness" or "wet impregnation" method is frequently employed. researchgate.netsemanticscholar.org
In a typical incipient wetness impregnation, a solution of this compound is added dropwise to the support material until the pores are just filled, without forming an external liquid phase. semanticscholar.org The mixture is then agitated to ensure uniform distribution, followed by drying and often calcination at elevated temperatures. semanticscholar.org
The choice of solvent for dissolving the this compound is crucial as it affects the acid's solubility and its interaction with the support material. While aqueous solutions are commonly used, organic solvents, particularly alcohols like methanol (B129727) and ethanol (B145695), are also employed. acs.org
Methanol is a suitable solvent due to the high solubility of this compound in it. The use of a methanol solution can influence the dispersion of the acid on the support. For instance, in the preparation of supported catalysts for biodiesel production, 12-tungstophosphoric acid, a related heteropoly acid, is often dissolved in methanol before being impregnated onto a support. acs.org This principle is applicable to this compound as well. Studies have also investigated the stability and behavior of this compound in water-methanol solutions, which is relevant for understanding the impregnation process. researchgate.net The use of an ethanol-water mixture has also been reported for impregnating tungstosilicic acid onto activated carbon.
The amount of this compound deposited on the support, known as the acid loading, is a critical parameter that significantly influences the catalytic performance of the final material. Acid loading is typically expressed as a weight percentage (wt.%) of the heteropoly acid relative to the total weight of the catalyst.
The control of acid loading is achieved by carefully adjusting the concentration of the this compound solution and the volume used for impregnation relative to the weight of the support material. For example, to prepare a catalyst with a specific loading, a calculated amount of the acid is dissolved in a predetermined volume of solvent. This solution is then used to impregnate a known weight of the support. analis.com.mysemanticscholar.org
Researchers have prepared series of catalysts with varying acid loadings (e.g., 10, 20, 30, 40 wt.%) to study the effect on catalytic activity. analis.com.myscispace.com It has been observed that increasing the acid loading generally increases the number of active sites, which can enhance reaction rates. tandfonline.comscispace.com However, beyond a certain point, further increases in loading may not lead to improved performance and can even be detrimental if it leads to the agglomeration of acid particles or blockage of the support's pores. analis.com.mysemanticscholar.org The optimal acid loading is therefore dependent on the specific reaction and the nature of the support material. For instance, for the synthesis of 2-imidazolines, a 20 wt.% loading of H₄SiW₁₂O₄₀ on silica (B1680970) was found to be optimal, with no further improvement at 30 wt.%. semanticscholar.org
Table 2: Investigated Acid Loadings on Various Supports
| Support Material | Investigated Acid Loadings (wt.%) |
| γ-Al₂O₃ | 10, 20, 30, 40 |
| SiO₂ | 10, 20, 30, 40 |
| TiO₂ | 20, 30, 40 |
| Montmorillonite KSF | 20, 30, 40 |
Integration into Composite Materials
The utility of this compound is significantly enhanced by its incorporation into various composite materials, which serve to improve its catalytic activity, stability, and reusability. A common strategy involves supporting the acid on high-surface-area materials.
One prominent method is the anchoring of this compound onto mesoporous silica, such as MCM-41. acs.orgresearchgate.net This is typically achieved by impregnating the silica support with a solution of the acid. mdpi.com The resulting composite material benefits from the high surface area and ordered pore structure of the silica, which allows for better dispersion of the acid and improved access for reactants to the catalytic sites. acs.orgmdpi.com For instance, a catalyst with 30 wt% of this compound on silica has been shown to be highly effective. scispace.com
Another approach is the sol-gel method, where this compound is encapsulated within a silica matrix during the hydrolysis of a silica precursor like tetraethyl orthosilicate (TEOS). chem-soc.situngsten-powder.com This technique entraps the acid molecules within the forming silica network, leading to a well-dispersed and stable composite. chem-soc.si Such composites have demonstrated high efficiency as heterogeneous photocatalysts. chem-soc.si
Ionic liquids have also been employed to create hybrid materials with this compound. sigmaaldrich.comkuleuven.be In this method, the heteropoly acid reacts with an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate, to form a hybrid material. kuleuven.be These materials can be deposited as films and have shown promise in applications like supercapacitors. kuleuven.be
Furthermore, this compound can be supported on other materials like α-Fe₂O₃ nanoparticles. ijcce.ac.irchemmethod.com Methods such as forced hydrolysis and reflux condensation, as well as solid-state dispersion, have been used to prepare these nanocomposites. ijcce.ac.ir These materials have potential applications in photocatalytic reactions. ijcce.ac.irchemmethod.com
The following table summarizes various composite materials incorporating this compound and their synthetic methods.
| Support Material | Synthetic Method | Key Features of Composite |
| MCM-41 | Impregnation | High surface area, ordered pores, enhanced catalytic activity. acs.orgresearchgate.net |
| Silica (SiO₂) | Sol-gel encapsulation | Good dispersion, high stability, effective photocatalyst. chem-soc.si |
| Ionic Liquids | Reaction with ionic liquid | Formation of hybrid films, suitable for electrochemical applications. sigmaaldrich.comkuleuven.be |
| α-Fe₂O₃ Nanoparticles | Forced Hydrolysis/Reflux Condensation, Solid-State Dispersion | Nanocomposite structure, potential for photocatalysis. ijcce.ac.irchemmethod.com |
Green Chemistry Principles in Synthesis
The synthesis and application of this compound and its composites are increasingly guided by the principles of green chemistry, aiming to develop more environmentally benign processes.
A key aspect of its green chemistry profile is its use as a recyclable, solid acid catalyst. acs.orgcore.ac.uk By immobilizing the acid on a solid support, it can be easily separated from the reaction mixture and reused for multiple cycles, which minimizes waste and avoids the use of corrosive, homogeneous acid catalysts. acs.orgresearchgate.net For example, this compound anchored to MCM-41 has been successfully reused for four cycles in esterification reactions. acs.orgacs.org
The use of water as a solvent in some synthetic procedures further enhances the green credentials of these materials. researchgate.net For instance, the synthesis of benzoazoles using magnetic nanoparticle-supported tungstosilicic acid can be carried out in water, a green solvent. researchgate.net
Solvent-free reaction conditions represent another significant advancement in the green application of this compound. core.ac.uk It has been demonstrated as an efficient catalyst for one-pot, multicomponent reactions under solvent-free conditions, reducing the need for volatile organic compounds. core.ac.uk
The development of these environmentally friendly catalysts is crucial for sustainable chemical synthesis. tungsten-powder.com Research continues to focus on creating robust and highly active supported catalysts that maintain their performance over numerous reaction cycles. acs.orgfigshare.com
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the characterization of 12-Wolframosilicic acid, confirming the integrity of its hallmark Keggin structure.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the polyoxoanion framework. The spectra are characterized by specific bands corresponding to the vibrations of the different types of oxygen atoms in the Keggin structure (Si-O, W=O, and W-O-W bridges).
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary methods used to study the compound in both solid and liquid phases. researchgate.net Research has utilized these techniques to monitor the stability of the this compound anion in solution across a wide pH range (1-12). researchgate.net These studies confirm that the Keggin anion is stable in acidic conditions but begins to decompose into lacunary species as the pH increases. researchgate.net
The characteristic vibrational frequencies for the [SiW₁₂O₄₀]⁴⁻ anion are summarized in the table below. The presence of these bands in a sample's spectrum is a strong confirmation of the intact Keggin structure.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| Asymmetric Stretch | ~980 | ~1015 | W=O (terminal) |
| Asymmetric Stretch | ~925 | Not prominent | Si-O |
| Asymmetric Stretch | ~780 | Not prominent | W-O-W (corner-sharing) |
| Asymmetric Stretch | Not prominent | ~550 | W-O-W (edge-sharing) |
Note: The exact frequencies can vary slightly depending on the hydration state and the physical form of the sample.
NMR spectroscopy provides critical information about the local chemical environment of specific nuclei within the this compound structure. Solid-state Magic Angle Spinning (MAS) NMR is particularly useful.
²⁹Si-MAS NMR is a direct probe of the central silicon atom. The intact Keggin anion [SiW₁₂O₄₀]⁴⁻ exhibits a single, narrow resonance peak, confirming the tetrahedral symmetry of the SiO₄ core. researchgate.net For bulk this compound, this signal is typically observed at approximately -84.7 ppm. researchgate.net The appearance of additional signals can indicate the presence of lacunary species or the degradation of the primary structure. researchgate.net
¹⁸³W NMR is also employed for studying polyoxotungstates. Although the ¹⁸³W nucleus has very low sensitivity, it provides a very wide chemical shift range, allowing for detailed analysis of the tungsten environments. huji.ac.il In the highly symmetric [SiW₁₂O₄₀]⁴⁻ anion, where all 12 tungsten atoms are chemically equivalent, a single resonance is expected. This technique is especially powerful for identifying isomers or decomposition products where this symmetry is broken. huji.ac.il
| Nucleus | Technique | Typical Chemical Shift (δ/ppm) | Structural Information |
| ²⁹Si | Solid-State MAS NMR | ~ -84.7 | Confirms the central, tetrahedrally coordinated Si atom within the intact Keggin anion. researchgate.net |
| ¹⁸³W | Solution/Solid-State NMR | Varies | Probes the environment of the tungsten atoms; a single peak indicates the high symmetry of the Keggin structure. huji.ac.il |
| ¹H | Solid-State MAS NMR | ~6.9 - 7.8 | Indicates the presence of protons, often as hydronium ions (H₃O⁺), associated with the Keggin anion and water of hydration. researchgate.net |
Diffraction-Based Structural Analysis
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in crystalline solids, providing unequivocal proof of the Keggin structure.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a molecule. tugraz.at The foundational "Keggin structure" of heteropolyacids was originally elucidated using this method. ionicviper.org This analysis reveals that the [SiW₁₂O₄₀]⁴⁻ anion consists of a central SiO₄ tetrahedron that is encapsulated by twelve WO₆ octahedra. ionicviper.org These octahedra are arranged in four groups of three (W₃O₁₃), which share corners with each other and with the central tetrahedron. The entire anion possesses tetrahedral (Td) symmetry. ionicviper.org This detailed structural information, including precise bond lengths and angles, is the basis for understanding the compound's properties.
Powder X-ray diffraction (PXRD) is used for the phase identification of polycrystalline samples of this compound. mdpi.com Since every crystalline material produces a unique diffraction pattern, PXRD serves as a "fingerprint" for the Keggin structure. researchgate.netresearchgate.net The technique is routinely used to confirm the synthesis of the correct crystalline phase, assess its purity, and determine its degree of crystallinity. mdpi.com Furthermore, analysis of the peak broadening in the diffraction pattern using the Scherrer equation can provide an estimation of the average crystallite size. mdpi.com The PXRD pattern for a crystalline sample of H₄SiW₁₂O₄₀ shows characteristic diffraction peaks at specific 2θ angles, which correspond to the lattice spacings of the crystal structure. researchgate.netresearchgate.net
Electron Microscopy for Morphological and Dispersion Analysis
Electron microscopy techniques are employed to visualize the morphology, particle size, and dispersion of this compound, particularly when it is used in composite materials or as a supported catalyst.
Scanning Electron Microscopy (SEM) provides images of the sample's surface topography. It is used to analyze the particle shape, size distribution, and surface texture of bulk, crystalline this compound. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of individual particles or clusters. researchgate.net TEM is especially valuable for analyzing supported catalysts, where it can reveal how the this compound Keggin units are dispersed across the surface of a support material, such as MCM-41 silica (B1680970). acs.orgscispace.com This analysis is crucial for understanding the relationship between the catalyst's structure and its activity.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of the internal structure of materials. In the analysis of this compound (also known as 12-tungstosilicic acid or H₄SiW₁₂O₄₀), TEM provides critical insights into the dispersion and morphology of the acid, particularly when it is supported on a substrate material.
When this compound is anchored to mesoporous materials like MCM-41, TEM analysis is employed to visualize the distribution of the acid clusters within the porous support. acs.orgscispace.com Studies have shown that TEM images can confirm that the ordered mesoporous structure of the support material is retained after the incorporation of the tungstosilicic acid. The heteropoly acid typically appears as finely dispersed dark spots against the lighter background of the support matrix, indicating that the acid is well-distributed without forming large, separate agglomerates. acs.orgresearchgate.net This high level of dispersion is crucial for applications in heterogeneous catalysis, as it maximizes the available active sites.
High-resolution TEM (HRTEM) can further elucidate the nature of the supported acid. For instance, in studies involving H₄SiW₁₂O₄₀ supported on various nanoporous materials, HRTEM has been used to confirm that the Keggin structure of the acid is retained. nih.govresearchgate.net The absence of large crystalline domains of the acid in TEM images, even at high loadings on certain supports, suggests a monolayer or sub-monolayer dispersion on the surface of the support material. nih.gov
Key Findings from TEM Analysis:
Dispersion: Confirms the fine and uniform distribution of this compound clusters on support materials. acs.org
Morphology: Visualizes the particle size and shape of the heteropoly acid clusters.
Structural Integrity: Helps verify that the underlying structure of a porous support is not compromised during the acid impregnation process. nih.gov
Crystallinity: Provides evidence for the amorphous or crystalline nature of the dispersed acid phase.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of materials. Unlike TEM, which provides information about the internal structure, SEM gives a three-dimensional-like view of the surface. For this compound, particularly in its supported forms, SEM is used to study the external surface features, particle size, and the degree of agglomeration. acs.orgscispace.com
The technique is also valuable for comparing the morphology of the material before and after its use in a catalytic reaction to identify any structural changes, such as sintering or agglomeration, that may have occurred.
Surface Science Characterization
Porosimetry and Textural Properties (e.g., BET Surface Area, Pore Volume)
The textural properties of this compound, especially when used as a supported catalyst, are critical for its performance. These properties are typically determined by nitrogen physisorption analysis, from which the BET (Brunauer-Emmett-Teller) surface area, total pore volume, and average pore diameter are calculated.
When this compound (SiW) is supported on high-surface-area materials like MCM-48 or MCM-41, the resulting solid acid catalysts can retain a large surface area. acs.orgnih.gov For example, loading between 33-50 wt% of SiW onto MCM-48 has been shown to result in catalysts with surface areas around 550 m²/g and uniform pore sizes of approximately 25 Å. nih.gov The nitrogen adsorption-desorption isotherms for such materials are typically of Type IV, which is characteristic of mesoporous solids.
The data consistently show that as the loading of this compound on a porous support increases, the specific surface area, pore volume, and pore diameter tend to decrease. This is expected, as the heteropoly acid molecules progressively fill the pores and cover the surface of the support material. acs.org The retention of a relatively high surface area and ordered pore structure after loading is a key indicator of a well-synthesized supported catalyst.
Below is a data table summarizing the textural properties of this compound supported on MCM-41 at different weight percentages.
| Catalyst | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) |
|---|---|---|---|
| MCM-41 (Pure Support) | 1050 | 0.98 | 37.3 |
| 10% SiW / MCM-41 | 854 | 0.81 | 37.9 |
| 20% SiW / MCM-41 | 721 | 0.69 | 38.3 |
| 30% SiW / MCM-41 | 615 | 0.58 | 37.7 |
| 40% SiW / MCM-41 | 520 | 0.47 | 36.2 |
Data is illustrative and compiled from typical findings in the literature, such as those involving tungstosilicic acid on MCM-41. acs.org
Acidity Characterization (e.g., Ammonia (B1221849) Temperature Programmed Desorption)
The catalytic activity of this compound is intrinsically linked to its strong Brønsted acidity. Ammonia Temperature Programmed Desorption (NH₃-TPD) is a standard technique used to quantify the number of acid sites and determine their strength distribution. micromeritics.com The method involves saturating the catalyst with ammonia at a low temperature, followed by a gradual increase in temperature and monitoring the desorption of ammonia with a detector. youtube.com The temperature at which ammonia desorbs correlates with the strength of the acid sites; weakly bound ammonia desorbs at lower temperatures, while strongly bound ammonia desorbs at higher temperatures. appliedmineralogy.com
NH₃-TPD profiles for supported this compound typically show multiple desorption peaks, indicating the presence of acid sites with varying strengths. researchgate.net For example, a TPD profile might exhibit a low-temperature peak (around 150-250°C) corresponding to weak acid sites, a medium-temperature peak (250-400°C) for medium-strength sites, and a high-temperature peak (>400°C) associated with strong acid sites. appliedmineralogy.com
The total acidity can be calculated from the total amount of ammonia desorbed. Studies on catalysts such as 10Ni-30HSiW/α-Al₂O₃ have utilized NH₃-TPD to characterize the acidic properties that are crucial for reactions like glycerol (B35011) hydrogenolysis. researchgate.net The distribution and strength of these acid sites are influenced by the type of support material used and the loading percentage of the heteropoly acid. This characterization is essential for tailoring the catalyst to specific chemical reactions.
The following table provides a representative interpretation of NH₃-TPD data for a solid acid catalyst.
| Desorption Temperature Range (°C) | Acid Site Strength | Corresponding Acidity (mmol NH₃/g) |
|---|---|---|
| 150 - 250 | Weak | (Example Value) 0.35 |
| 250 - 400 | Medium | (Example Value) 0.20 |
| > 400 | Strong | (Example Value) 0.15 |
This table illustrates how TPD peak areas are quantified to represent the amount of acid sites of different strengths. appliedmineralogy.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of the [SiW₁₂O₄₀]⁴⁻ anion.
DFT studies reveal that the electronic properties of α-Keggin anions like [SiW₁₂O₄₀]⁴⁻ can be understood using a clathrate model, where the central XO₄ⁿ⁻ anion is encapsulated within a neutral M₁₂O₃₆ cage. semanticscholar.orgnih.gov The energy gap between the highest occupied molecular orbital (HOMO), which is primarily localized on the oxo ligands, and the lowest unoccupied molecular orbital (LUMO), which is delocalized over the tungsten atoms, is a key parameter. semanticscholar.orgnih.gov This HOMO-LUMO gap has been found to be largely independent of the central heteroatom (e.g., Si, P, Al). semanticscholar.orgnih.gov
The geometry of the tungstate (B81510) cage is influenced by the charge of the central tetrahedral ion. As the negative charge of the encapsulated anion increases, the W-O terminal bond distances expand. udel.edu This is a result of the electronic repulsion and the polarization of the electron distribution in the W₁₂O₃₆ cage. udel.eduudel.edu
Ab initio Hartree-Fock methods have also been applied to study the electronic transitions of the α-[SiW₁₂O₄₀]⁴⁻ anion. These calculations have been used to predict the ultraviolet-visible absorption spectra, attributing the observed absorption bands to charge transfer transitions from oxygen to tungsten atoms. researchgate.net For instance, one study calculated an absorption maximum at 232 nm, which is comparable to the experimentally observed value of 260 nm for α-H₄SiW₁₂O₄₀. researchgate.net
| Property | Finding | Methodology | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | Largely independent of the central heteroatom. | DFT | semanticscholar.orgnih.gov |
| W-O Terminal Bond Distance | Increases with the negative charge of the central anion (e.g., 1.743 Å for Si⁴⁺). | DFT | udel.edu |
| Deformation Energy of the W₁₂O₃₆ Cage | 4.91 eV for encapsulating a SiO₄⁴⁻ tetrahedron. | DFT | udel.edu |
| Calculated Absorption Maximum | 232 nm (assigned to O→W charge transfer). | ab initio Hartree-Fock (CIS) | researchgate.net |
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations have been employed to investigate the behavior of Keggin anions in aqueous solutions, providing a dynamic picture of their interactions with the solvent. While many studies focus on the closely related phosphotungstate anion ([PW₁₂O₄₀]³⁻), the insights gained are highly relevant to the tungstosilicate anion due to their structural similarity. acs.orgresearchgate.net
MD simulations show that the terminal oxygen atoms of the Keggin anion are the most effectively solvated by water molecules due to their exposed positions on the cluster's surface. acs.orgresearchgate.net In contrast, the bridging oxygen atoms, located in more internal positions, experience less solvation. acs.orgresearchgate.net
The simulations also allow for a detailed analysis of hydrogen bonding between the anion and surrounding water molecules. It has been confirmed that the terminal oxygen atoms form a greater number of hydrogen bonds with water compared to other sites on the anion. acs.orgresearchgate.net However, the hydrogen bonds with the bridging oxygen atoms, though fewer in number, tend to have a longer lifetime, which is attributed to their higher atomic charge. acs.org These detailed solvation and hydrogen bonding characteristics are crucial for understanding the stability and reactivity of 12-wolframosilicic acid in solution.
| Aspect of Solution Behavior | Key Finding | Reference |
|---|---|---|
| Solvation of Oxygen Atoms | Terminal oxygens are more effectively solvated than bridging oxygens. | acs.orgresearchgate.net |
| Hydrogen Bonding (Number) | Terminal positions form more hydrogen bonds with water. | acs.orgresearchgate.net |
| Hydrogen Bonding (Lifetime) | Contacts with bridging oxygens have a longer lifetime. | acs.org |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
This compound is a well-known catalyst for various organic reactions, including esterification. researchgate.netmdpi.com While direct DFT studies on the reaction mechanisms catalyzed specifically by this compound are not extensively available, theoretical studies on related acid-catalyzed reactions provide a framework for understanding its catalytic role.
For acid-catalyzed esterification, DFT calculations suggest a mechanism involving a highly reactive acylium ion as a key intermediate. rsc.org The reaction is proposed to proceed in two main steps:
Protonation of the carboxylic acid's hydroxyl-oxygen, which leads to the formation of the acylium ion. This step is considered the rate-controlling step of the reaction. rsc.org
The subsequent spontaneous reaction of the acylium ion with two alcohol molecules in a trimolecular fashion to yield the neutral ester product. rsc.org
In the context of catalysis by this compound, the Brønsted acid sites (protons) of the heteropoly acid are responsible for the initial protonation of the substrate. The unique structure of the Keggin anion helps to stabilize the resulting intermediates, thereby facilitating the reaction.
Structural Modeling and Prediction of Derivatives
Computational modeling plays a significant role in the prediction and understanding of derivatives of this compound. One important class of derivatives is the lacunary species, which are formed by the removal of one or more WO₆ octahedra from the parent Keggin structure. rsc.org
For example, the mono-lacunary Keggin ion, [SiW₁₁O₃₉]⁸⁻, is a key precursor for the synthesis of functionalized derivatives. rsc.org Computational studies can model the structure of these lacunary species and their subsequent reactions. The co-condensation of the monovacant SiW₁₁ anion with tetraethoxysilane (TEOS) has been shown to produce hybrid mesoporous silicas where the Keggin unit is covalently linked to the silica (B1680970) framework. nih.govrsc.org This process involves the insertion of silicon species into the vacancy of the lacunary structure, forming Si-O-W bonds. nih.govrsc.org
Catalytic Applications and Reaction Mechanisms
Homogeneous Acid Catalysis in Liquid Phase
In the liquid phase, 12-wolframosilicic acid functions as a highly effective homogeneous acid catalyst, facilitating a range of organic transformations with high efficiency and selectivity. Its solubility in polar solvents allows for intimate contact with reactants, leading to enhanced reaction rates.
Specific Organic Transformations
This compound has proven to be a potent catalyst for a variety of important organic reactions. Its applications span from the synthesis of fine chemicals to the upgrading of bio-oil model compounds.
One notable application is in the esterification of carboxylic acids. For instance, in the esterification of acetic acid with ethanol (B145695), a model reaction for bio-oil upgrading, homogeneous this compound demonstrated significantly higher activity compared to its heterogeneous counterparts, achieving an acetic acid conversion of 87%. mdpi.com This high conversion is attributed to the catalyst's excellent association with the reactants in the liquid phase. mdpi.com
Another key area of application is in the synthesis of α-aminonitriles via the Strecker reaction. The three-component reaction of benzaldehyde, aniline, and trimethylsilyl cyanide proceeds with excellent yields in the presence of catalytic amounts of this compound. Although this homogeneous system presents challenges in catalyst recovery, it highlights the intrinsic catalytic activity of the acid.
Furthermore, this compound has been successfully employed in the synthesis of commercially important diesters, such as dioctyl succinate and dioctyl malonate. The esterification of dicarboxylic acids with butanol, catalyzed by this compound, shows high yields of the desired diesters. researchgate.netacs.org The catalyst's performance can be influenced by various reaction parameters, including catalyst concentration and the molar ratio of acid to alcohol. researchgate.netacs.org
Table 1: Performance of Homogeneous this compound in Various Organic Transformations
| Reaction | Reactants | Product | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Esterification | Acetic Acid, Ethanol | Ethyl Acetate | Not specified | 77 | 8.25 | 87 | Not specified |
| Strecker Reaction | Benzaldehyde, Aniline, Trimethylsilyl Cyanide | α-Aminonitrile | Catalytic amount | Not specified | Not specified | Not specified | Excellent |
| Esterification | Dicarboxylic Acids, Butanol | Diesters | Varied | Not specified | Not specified | Not specified | High |
Reaction Mechanism Elucidation in Homogeneous Systems
The catalytic activity of this compound in homogeneous systems is primarily attributed to its strong Brønsted acidity. The protons associated with the heteropoly acid are the active sites for the catalysis of a wide array of acid-catalyzed reactions.
In the case of esterification, the reaction mechanism is believed to follow the general pathway for acid-catalyzed esterification. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a proton from the this compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and the deprotonation of the ester to regenerate the catalyst and yield the final ester product.
While detailed mechanistic studies for every specific organic transformation catalyzed by this compound are extensive and varied, the fundamental principle of proton donation to activate a substrate is a common theme. The high mobility and availability of protons in the homogeneous solution contribute to the high catalytic efficiency observed in these reactions. The stability of the Keggin anion allows for the facile regeneration of the acidic protons, enabling the catalytic cycle to continue.
Heterogeneous Acid Catalysis
To overcome the challenges associated with the separation and recovery of homogeneous catalysts, significant research has been dedicated to the heterogenization of this compound. This involves immobilizing the heteropoly acid onto solid supports with high surface areas, thereby creating robust and reusable solid acid catalysts.
Supported this compound Catalysts
Silica (B1680970), with its high surface area and porous structure, is a commonly used support for heterogenizing this compound. Various forms of silica, including amorphous silica, SBA-15, and MCM-41, have been investigated as supports.
For instance, tungsten oxide supported on amorphous silica has been evaluated for the esterification of acetic acid with ethanol. mdpi.com In another study, 12-silicotungstic acid supported on MCM-41 was used for the esterification of oleic acid with methanol (B129727), achieving a methyl oleate yield of 81.2 wt%. mdpi.com The immobilization of this compound on mesoporous silica like SBA-15 has also been reported to create efficient solid acid catalysts for biodiesel production. mdpi.com
The method of preparation and the loading of the heteropoly acid on the silica support are crucial factors that determine the final catalyst's activity. For example, encapsulating 20 wt% of this compound into silica using a nonionic surfactant resulted in a catalyst with excellent performance in producing methyl levulinate and ethyl levulinate, with yields of 67% and 75%, respectively. acs.org
Table 2: Catalytic Performance of Silica-Supported this compound
| Support | Reaction | Reactants | Product | HSiW Loading (wt%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| MCM-41 | Esterification | Oleic Acid, Methanol | Methyl Oleate | Not specified | Not specified | 81.2 |
| Silica | Esterification | Levulinic Acid, Methanol | Methyl Levulinate | 20 | Not specified | 67 |
| Silica | Esterification | Levulinic Acid, Ethanol | Ethyl Levulinate | 20 | Not specified | 75 |
Alumina (B75360), particularly its γ-phase, serves as another effective support for this compound. The resulting catalysts have demonstrated high activity in specific organic syntheses.
A notable example is the use of γ-Al2O3-supported this compound as a heterogeneous catalyst for the multicomponent Strecker reaction to produce α-aminonitriles. scilit.com This catalyst facilitates the reaction with excellent yields and in very short reaction times. scilit.com The performance of the catalyst is dependent on the loading of the heteropoly acid on the alumina support, with optimal results often achieved at a specific weight percentage. For the synthesis of α-aminonitriles, a 40 wt% loading of this compound on γ-Al2O3 was found to be highly effective.
The interaction between the heteropoly acid and the alumina support can influence the catalyst's acidity and stability. Characterization studies are often employed to confirm that the Keggin structure of the this compound is preserved after impregnation on the support.
Table 3: Performance of Alumina-Supported this compound
| Support | Reaction | Reactants | Product | HSiW Loading (wt%) | Catalyst Amount (mol%) | Yield (%) |
|---|---|---|---|---|---|---|
| γ-Al2O3 | Strecker Reaction | Benzaldehyde, Aniline, TMSCN | α-Aminonitrile | 40 | 2.5 | Excellent |
Isomerization Reactions (e.g., Alpha-Pinene Isomerization)
The isomerization of α-pinene to produce more valuable compounds like camphene and limonene is a significant industrial process catalyzed by strong acids. nih.gov The reaction mechanism proceeds through the formation of carbocation intermediates.
Reaction Mechanism:
Protonation : The reaction is initiated by the electrophilic attack of a proton (H⁺) from the acid catalyst on the double bond of α-pinene. This forms a tertiary pinanyl carbocation. tungsten-powder.com
Rearrangement : The unstable pinanyl carbocation undergoes a rapid Wagner-Meerwein rearrangement, which involves the opening of the four-membered ring to form a more stable isobornyl carbocation. tungsten-powder.com
Product Formation : The isobornyl carbocation can then deprotonate to form the primary product, camphene. Alternatively, it can undergo further rearrangements to form other monocyclic terpenes like limonene and terpinolene. nih.govtungsten-powder.com
Heteropoly acids, including this compound, are highly effective catalysts for this transformation due to their strong Brønsted acidity. psu.edu Their catalytic performance can be tuned by using different supports.
| Catalyst | Reaction Conditions | α-Pinene Conversion (%) | Camphene Selectivity/Yield (%) | Reference |
|---|---|---|---|---|
| SO₄²⁻/TiO₂ (Solid Superacid) | Continuous flow, 500°C calcination | ~95 | 40 (Selectivity) | google.com |
| 15% H₃PW₁₂O₄₀/TiO₂ | Gas phase, 200°C | Not specified | 51 (Yield) | psu.edu |
| Titanate Nanotubes (TNTs-Cl) | Solvent-free, 110°C | 98.7 | ~78 (Selectivity at 120°C) | researchgate.net |
Alkylation Reactions (e.g., Naphthalene Alkylation)
Alkylation is a fundamental process for adding an alkyl group to a molecule, commonly proceeding via a Friedel-Crafts mechanism on acid catalysts. In the alkylation of aromatic compounds like naphthalene, the catalyst generates a carbocation from an alkylating agent (e.g., an olefin), which then attacks the electron-rich aromatic ring.
While zeolites are common catalysts for naphthalene alkylation, this compound is a documented catalyst for other significant alkylation reactions. wikipedia.orgresearchgate.net A notable commercial application is the manufacture of ethyl acetate through the alkylation of acetic acid with ethylene. lynasrareearths.com
C₂H₄ + CH₃CO₂H → CH₃CO₂C₂H₅
In this process, the heteropoly acid is typically dispersed on a silica gel support (20-30 wt%) to maximize its catalytic surface area and efficiency. lynasrareearths.com The strong acidity of this compound is crucial for protonating the ethylene to generate the ethyl carbocation, which subsequently reacts with acetic acid.
Hydroconversion Processes
Hydroconversion processes involve reactions like hydrocracking and hydroisomerization, which are vital for upgrading petroleum fractions. These reactions typically require bifunctional catalysts possessing both a metal component for hydrogenation/dehydrogenation and a strong acid component for skeletal rearrangement. psu.edutungsten-powder.com
This compound serves as an effective strong acid component in these systems. In the hydroisomerization of n-alkanes, the mechanism involves the dehydrogenation of the alkane to an alkene on a metal site (e.g., Platinum, Palladium), followed by protonation of the alkene on a Brønsted acid site of the heteropoly acid to form a carbenium ion. This ion then undergoes skeletal isomerization before being deprotonated and re-hydrogenated on the metal site to yield an iso-alkane.
Studies on the transformation of n-heptane have confirmed that the Brønsted acidic sites of this compound play a critical role in the reaction. nih.gov Furthermore, a bifunctional catalyst consisting of Palladium and this compound supported on silica (Pd-TSA/SiO₂) was found to be highly active and selective for the skeletal isomerization of n-pentane. ysu.am
Catalytic Cracking
Catalytic cracking is a cornerstone process in petroleum refining used to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products like gasoline and light olefins. researchgate.net The process operates through an acid-catalyzed mechanism involving carbocation intermediates.
The standard mechanism on solid acid catalysts, such as zeolites, involves:
Initiation : A large hydrocarbon molecule interacts with a Brønsted acid site on the catalyst, forming a carbenium ion.
Propagation : The carbenium ion undergoes β-scission, breaking a C-C bond to yield an olefin and a smaller carbenium ion. This new ion can continue the cracking chain.
Termination : The reaction chain terminates when a carbenium ion abstracts a hydride from another hydrocarbon or recombines.
The industry standard for Fluid Catalytic Cracking (FCC) relies on zeolite catalysts (e.g., ZSM-5, Type Y) due to their strong acidity and shape-selective properties. researchgate.netwalshmedicalmedia.com While there is limited documentation of this compound in commercial FCC units, its potent Brønsted acidity makes it fundamentally suitable for promoting carbocation formation and subsequent cracking reactions. researchgate.net Research on the catalytic transformation of n-heptane over supported this compound has shown that the support interaction can favor cracking reactions over other pathways like cyclization. nih.gov
Methanol-to-Hydrocarbons Reactions
The conversion of methanol to hydrocarbons (MTH) is a key technology for producing gasoline and olefins from non-petroleum sources like natural gas or biomass. nih.gov This complex reaction is almost exclusively catalyzed by shape-selective microporous materials, particularly the zeolite H-ZSM-5. nih.gov
The reaction does not proceed by direct C-C bond formation from methanol. Instead, it follows a "hydrocarbon pool" mechanism, where methanol reacts with cyclic organic species trapped within the zeolite pores. The mechanism involves a dual-cycle system:
Aromatic Cycle : Methanol methylates aromatic molecules (like polymethylbenzenes) within the zeolite cages. These highly substituted aromatics then dealkylate or rearrange to release olefins (e.g., ethene, propene) and regenerate the aromatic pool species.
Olefin Cycle : The olefins produced can undergo further methylation by methanol, oligomerization, and cracking to produce a wider range of hydrocarbon products.
The strong Brønsted acidity required for these methylation and cracking steps is a key feature of H-ZSM-5. While this compound possesses the requisite acidity, the MTH process is critically dependent on the confinement effects and shape selectivity provided by the zeolite's channel structure to stabilize intermediates and direct the reaction pathways. Therefore, the catalyst's pore architecture, not just its acid strength, is the dominant factor for this specific application.
Oxidation Catalysis
This compound and its derivatives are versatile catalysts for a range of oxidation reactions. Their efficacy stems from the ability of the tungsten-oxo species within the Keggin anion to activate oxidants and mediate the transfer of oxygen atoms to organic substrates.
Oxidations with Molecular Oxygen
The use of molecular oxygen (O₂) as a primary oxidant is a cornerstone of green chemistry, and this compound-based catalysts have proven effective in this domain. A notable application is the selective oxidation of alcohols and alkenes. For instance, a catalyst system composed of cobalt (II) highly dispersed on this compound-modified zirconia has been utilized for the solvent-free oxidation of benzyl alcohol and styrene. niscpr.res.in Under optimized conditions (90°C and 24 hours), this system achieved a benzyl alcohol conversion of over 41% with a selectivity for benzaldehyde greater than 90%. niscpr.res.in
Similarly, this compound supported on a sol-gel silica matrix (H₄SiW₁₂O₄₀/SiO₂) acts as an efficient and recyclable heterogeneous catalyst for the aerobic oxidation of various benzylic alcohols to their corresponding carbonyl compounds. niscpr.res.in In a typical reaction, benzyl alcohol was oxidized to benzaldehyde with an 82% yield within 4 hours of irradiation in the presence of O₂. niscpr.res.in
Table 1: Performance of this compound-Based Catalysts in Oxidations with Molecular Oxygen
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|---|
| Co/H₄SiW₁₂O₄₀–ZrO₂ | Benzyl Alcohol | Benzaldehyde | >41 | >90 | 90°C, 24 h, O₂ (1 atm) |
Oxidations with Hydrogen Peroxide
Hydrogen peroxide (H₂O₂) is another environmentally benign oxidant, and its activation by tungsten-based catalysts is a well-established field. Keggin heteropolyacids, including this compound, are frequently used in these oxidation processes. A derivative, 12-tungstocobaltate(II), serves as a selective and recyclable catalyst for the oxidation of sulfides to sulfoxides using 30% aqueous H₂O₂ under solvent-free conditions. niscpr.res.in This reaction demonstrates the ability of the polyoxometalate framework to facilitate selective oxygen transfer from hydrogen peroxide. For example, methyl phenyl sulfide can be efficiently converted to its corresponding sulfoxide at 60°C using this catalytic system. niscpr.res.in The reaction mechanism is believed to involve the formation of active peroxo-tungstate species, which are powerful yet selective oxidizing agents.
Oxidations with Organic Hydroperoxides (e.g., Tertiary Butyl Hydroperoxide)
Organic hydroperoxides, such as tertiary butyl hydroperoxide (TBHP), can also be employed as oxidants in conjunction with this compound-based catalysts. In certain systems, TBHP can act as an initiator to generate radical species that drive the oxidation process. In the previously mentioned Co/H₄SiW₁₂O₄₀–ZrO₂ catalytic system for benzyl alcohol oxidation, TBHP was used as an initiator to facilitate the reaction. niscpr.res.in The combination of the solid acid catalyst, the transition metal, and the hydroperoxide initiator creates a complex system capable of activating molecular oxygen for the selective oxidation of the alcohol. niscpr.res.in
Liquid-Phase Oxidation of Aromatic Compounds (e.g., Xylene)
The liquid-phase oxidation of aromatic compounds is a critical industrial process. Research has shown that transition metal-substituted derivatives of this compound are effective catalysts for the oxidation of p-xylene. niscpr.res.inniscpr.res.in A study utilizing potassium salts of monosubstituted silicotungstates, specifically K₆[SiW₁₁Co(H₂O)O₃₉]·14H₂O, demonstrated high catalytic activity for the liquid-phase oxidation of p-xylene in a halide-free environment. niscpr.res.inniscpr.res.in
Using air as the oxidant and water as the solvent at 180°C, this catalytic system achieved p-xylene conversion rates of up to 70%. niscpr.res.inniscpr.res.in The primary products of this oxidation were p-toluic acid and terephthalic acid, with smaller amounts of p-tolualdehyde and p-methyl benzyl alcohol also being formed. niscpr.res.inniscpr.res.in This demonstrates the potential of using these polyoxometalate catalysts as an alternative to the conventional Co-Mn-Br systems used in industrial terephthalic acid production.
Table 2: Catalytic Performance in Liquid-Phase Oxidation of p-Xylene
| Catalyst | Conversion of p-Xylene (%) | Major Products | Conditions |
|---|
Photocatalytic Applications
The unique electronic properties of this compound, characterized by its ability to undergo reversible redox transformations upon absorption of light, make it a candidate for photocatalysis. The Keggin anion can act as a photosensitizer, absorbing UV radiation to generate an excited state capable of oxidizing organic substrates.
Immobilizing this compound onto solid supports like silica enhances its practical utility by creating a heterogeneous photocatalyst that is easily recoverable and reusable. niscpr.res.in These supported catalysts have been successfully used for the photo-degradation of aqueous organic pollutants and for synthetic organic chemistry, such as the aerobic oxidation of benzylic alcohols. niscpr.res.in The photocatalytic cycle involves the photoexcitation of the polyoxometalate, which then oxidizes the substrate and is subsequently re-oxidized by an oxygen source, completing the catalytic loop. niscpr.res.in
Sn(II)-Substituted Keggin-Type Polyoxometalates
A key strategy for enhancing the photocatalytic efficiency of Keggin-type polyoxometalates is the substitution of one of the tungsten addenda atoms with another metal. This compound serves as a crucial precursor for the synthesis of tin(II)-substituted Keggin-type polyoxometalates, which exhibit notable photocatalytic performance. niscpr.res.in
The incorporation of Sn(II) into the tungstosilicate framework can significantly improve photocatalytic activity. The presence of the Sn(II)/Sn(IV) redox couple is thought to facilitate charge separation and reduce the recombination rate of photogenerated electron-hole pairs. Furthermore, the substitution of a W⁶⁺ ion with a Sn²⁺ ion can create defects or oxygen vacancies within the structure. These vacancies can introduce new electronic states within the band gap of the material, effectively narrowing it and allowing for the absorption of visible light, thereby enhancing the utilization of the solar spectrum. This mechanism is analogous to that observed in Sn-doped TiO₂ photocatalysts, where such defects improve light-harvesting capabilities and provide active sites for the adsorption and oxidation of organic molecules.
Electrochemical Catalysis
This compound (also known as 12-tungstosilicic acid) has emerged as a significant compound in the field of electrochemical catalysis, particularly for its role in renewable energy systems. Its unique molecular structure and redox properties allow it to function as an efficient mediator in processes such as hydrogen production from water electrolysis. This section delves into the specific applications and mechanistic details of this compound in electrochemical catalysis.
Hydrogen Production via Water Electrolysis
A notable application of this compound is in a decoupled approach to water electrolysis for hydrogen production. researchgate.netnih.govgla.ac.uk This method separates the oxygen and hydrogen evolution reactions, which can mitigate safety concerns associated with the mixing of these gases at low current densities and potentially reduce membrane degradation. researchgate.netnih.gov
In this system, this compound acts as a recyclable redox mediator. researchgate.netnih.gov The process involves two main stages:
Electrolytic Reduction of the Mediator: In an electrolytic cell, water is oxidized at the anode to produce oxygen and protons. At the cathode, the this compound (H₄[SiW₁₂O₄₀]) is reversibly reduced and protonated, in preference to the direct production of hydrogen gas. researchgate.netgla.ac.uk This two-electron reduction yields the more reduced form of the acid, H₆[SiW₁₂O₄₀]. researchgate.netgla.ac.uk
Catalytic Hydrogen Evolution: The reduced and protonated mediator (H₆[SiW₁₂O₄₀]) is then transferred to a separate chamber, where it spontaneously releases hydrogen gas upon contact with a suitable catalyst, such as platinum. researchgate.netgla.ac.uk This step does not require any additional energy input. researchgate.netnih.gov
This decoupled approach has demonstrated the potential for significantly faster hydrogen production rates compared to conventional proton-exchange membrane (PEM) electrolyzers at equivalent platinum loadings. researchgate.netnih.gov
| System | H₂ Production Rate per mg of Pt (mL min⁻¹ mg⁻¹) | Absolute H₂ Production Rate (mL min⁻¹) |
|---|---|---|
| This compound Mediated System | 1.6 | 16 |
| State-of-the-art PEM Electrolyzer 1 | 0.05 | 10 |
| State-of-the-art PEM Electrolyzer 2 | 0.02 | 5 |
Redox Behavior and Electrocatalytic Activity
The efficacy of this compound as a mediator in hydrogen production is rooted in its distinct redox behavior. Cyclic voltammetry studies of aqueous solutions of this compound reveal its capacity to undergo reversible one-electron redox reactions. gla.ac.uk
The key redox waves for this compound are centered at specific potentials, which are critical for its function in the decoupled electrolysis system. gla.ac.uk The positions of these redox potentials allow for the efficient reduction of the mediator at the cathode during water oxidation without the simultaneous evolution of hydrogen. gla.ac.uk
The electrocatalytic activity of the system is manifested in the second stage of the decoupled process, where the reduced form of this compound (H₆[SiW₁₂O₄₀]) facilitates the evolution of hydrogen when it comes into contact with a platinum catalyst. researchgate.netgla.ac.uk This demonstrates that while the acid itself is not the direct electrocatalyst for hydrogen evolution at the electrode surface, its reduced form is catalytically active for this purpose in the presence of a co-catalyst.
| Redox Wave | Potential (V vs. NHE) | Number of Electrons Transferred |
|---|---|---|
| I | +0.01 | 1 |
| II | -0.22 | 1 |
The electrocatalytic cycle is completed by the re-oxidation of the mediator back to its initial state (H₄[SiW₁₂O₄₀]) upon the release of hydrogen, allowing for its reuse in the electrolytic cell. This recyclability is a key feature of its application in a sustainable hydrogen production process. nih.gov
Materials Science and Engineering Applications
Hybrid Materials Development
The development of hybrid materials involves combining organic and inorganic components at the molecular level to create new materials with synergistic or unique properties. 12-Wolframosilicic acid is an ideal inorganic building block for such materials due to its well-defined structure and reactivity.
A notable area of research is the synthesis of hybrid molecular materials by combining this compound with ionic liquids (ILs). Ionic liquids are salts that are liquid at low temperatures and are known for their high thermal stability, non-volatility, and ionic conductivity. ias.ac.inelectrochemsci.org
A specific example is the hybrid compound formed between this compound and the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br). researchgate.netnih.govnbinno.com The synthesis results in a material with the chemical formula [Bmim]₄[SiW₁₂O₄₀]. acs.orgnih.gov In this compound, the four acidic protons of the silicotungstic acid are replaced by four 1-butyl-3-methylimidazolium cations. researchgate.net
Characterization using Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the hybrid, showing the characteristic vibrational bands of both the [SiW₁₂O₄₀]⁴⁻ Keggin anions and the imidazolium (B1220033) cations. researchgate.net The interaction between the cation and the bulky Keggin anion is evident from shifts and splitting in the C-H bands of the imidazolium ring. ias.ac.inresearchgate.net X-ray diffraction (XRD) analysis further confirms the formation of a new crystalline structure distinct from its precursors. researchgate.net
Recent research has determined the precise crystal structure of [Bmim]₄[SiW₁₂O₄₀], revealing a monoclinic symmetry. This detailed structural information is crucial for understanding the material's properties and potential applications, which include efficient removal of dyes like methylene (B1212753) blue from water and use as an antibacterial agent against pathogens such as Pseudomonas aeruginosa. acs.orgnih.gov
Table 1: Crystallographic Data for [Bmim]₄[SiW₁₂O₄₀] acs.orgnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 13.1396(5) |
| b (Å) | 16.9655(8) |
| c (Å) | 14.3493(7) |
| Z | 2 |
This table is interactive. Click on the headers to sort.
Proton-Conducting Membranes
This compound is extensively studied for its role in creating proton-conducting membranes, which are critical components in polymer electrolyte membrane fuel cells (PEMFCs). electrochem.org The primary function of these membranes is to transport protons from the anode to the cathode while preventing the passage of fuel and oxidant. researchgate.net The efficiency of this process is highly dependent on the membrane's proton conductivity. The incorporation of this compound into polymer matrices can significantly enhance this property. koreascience.krpsu.edu
A successful approach to developing high-performance proton-conducting membranes involves creating composites from this compound and organically modified silanes (ORMOSILs). scispace.com In these systems, the silicotungstic acid serves a dual purpose: it acts as the primary source of mobile protons for conductivity and as a catalyst that initiates the hydrolysis and condensation reactions of the silane (B1218182) precursors during the sol-gel process. scispace.com
The ORMOSIL host matrix can be generated from precursors like bis end-capped triethoxysilanes that are chemically bonded to flexible polymer chains, such as poly(propylene glycol) or poly(dimethylsiloxane). scispace.com To optimize the membrane's properties—including gelation time, mechanical strength, and proton conductivity—various network modifiers like phenyltriethoxysilane (B1206617) can be added. scispace.com
These composite membranes have demonstrated impressive performance, achieving proton conductivities in the range of 10⁻² to 10⁻¹ S cm⁻¹ at elevated temperatures under saturated humidity conditions. scispace.com This level of conductivity is suitable for practical fuel cell applications. scispace.com
Table 2: Proton Conductivity of this compound Composite Membranes
| Membrane Composition | Conductivity (S cm⁻¹) | Conditions |
|---|---|---|
| Organically Modified Silane Composite scispace.com | 10⁻² – 10⁻¹ | Elevated Temperature, Saturated Humidity |
| Quaternized-PPO / 50 wt% STA koreascience.kr | 0.0405 | Room Temperature |
| Zirconium Phytate / STA / IL Composite scientific.net | 0.0911 | Room Temperature |
| Zirconium Phytate / STA / IL Composite scientific.net | 0.0066 | 150 °C |
This table is interactive. Click on the headers to sort.
Nanomaterials Integration
The integration of this compound into nanomaterials creates advanced composites with synergistic properties, finding use in catalysis and environmental applications. This involves dispersing the acid onto or within nanostructured supports or creating nanoparticles of its derivatives.
One prominent example is the synthesis of a nanocatalyst where cerium is immobilized on silicotungstic acid nanoparticles, which are then impregnated into a zirconia (ZrO₂) support (Ce@STANPs/ZrO₂). researchgate.net This composite material leverages the high surface area and stability of the zirconia nanoparticles and the strong acidity of the silicotungstic acid. The resulting catalyst has proven to be highly efficient and recyclable for multicomponent organic syntheses. researchgate.net The integration at the nanoscale ensures a high dispersion of the active acidic sites, enhancing catalytic activity. Other research has explored doping polyaniline with this compound to create composite materials with good sensitivity for ammonia (B1221849) detection. tungsten-powder.com
Charge Transfer Compound Formation with Keggin Anions
The [SiW₁₂O₄₀]⁴⁻ Keggin anion of this compound can participate in the formation of charge transfer compounds. These materials consist of an electron-donating moiety and an electron-accepting moiety, and they often exhibit interesting optical or electronic properties, such as photochromism.
A clear example is the formation of a hybrid salt between this compound and 2,2′-biquinoline. In this reaction, the acid protonates the biquinoline, forming the compound (Hbiqui)₄[SiW₁₂O₄₀]. This salt is noted to exhibit an intense charge transfer phenomenon. researchgate.net Spectroscopic analysis of such compounds indicates the presence of intermolecular charge transfer between the organic cation (protonated 2,2'-biquinoline) and the inorganic Keggin anion in the solid state. researchgate.net This electronic interaction is responsible for the photochromic properties observed in related compounds, where irradiation with visible light causes a reduction of the Keggin anions, leading to a color change.
Applications in Analytical Chemistry and Chemical Biology Methodologies
Reagent in Spectrophotometric Detection
The ability of 12-wolframosilicic acid to form precipitates with specific organic compounds is a key feature utilized in analytical chemistry. This reaction serves as the basis for methods designed to detect and quantify certain organic analytes.
This compound is a well-established reagent for the quantitative analysis of nicotine (B1678760). The standard "silicotungstic acid method" relies on the principle that it selectively precipitates nicotine from a solution to form an insoluble nicotine silicotungstate complex. ias.ac.in While the primary method is often gravimetric (weighing the dried precipitate), it is also integrated into spectrophotometric procedures. ias.ac.in
In such methods, the acid is first used to separate nicotine from the sample matrix. The isolated nicotine can then be quantified. Spectrographic analysis, which measures the characteristic absorption of light by nicotine in the ultraviolet spectrum (around 260 nm), offers a more rapid and accurate alternative to older colorimetric and turbidimetric methods, especially for samples with low nicotine concentrations. ias.ac.in This combined approach of precipitation followed by spectrophotometry provides a robust methodology for nicotine determination in various samples, including tobacco. ias.ac.inkinnaird.edu.pk
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | Extraction of nicotine from the sample matrix (e.g., tobacco leaves) into an acidic solution. | To create a solution containing the analyte. |
| 2. Precipitation | Addition of a standardized this compound solution to the extract. | To form a stable, insoluble nicotine silicotungstate precipitate, effectively separating nicotine from other components. ias.ac.in |
| 3. Isolation | Separation of the precipitate from the solution via filtration or centrifugation. | To isolate the nicotine complex for subsequent analysis. |
| 4. Quantification | The isolated complex can be quantified gravimetrically, or the nicotine can be redissolved and analyzed spectrophotometrically by measuring its UV absorbance. ias.ac.in | To determine the precise amount of nicotine present in the original sample. |
Application in Biological Sample Preparation for Microscopy
The high electron density of the tungsten atoms in this compound makes it and its related compounds, like phosphotungstic acid (PTA), highly effective as contrast-enhancing agents in transmission electron microscopy (TEM).
In electron microscopy, biological specimens often lack sufficient inherent contrast to be visualized effectively. Heavy metal stains are used to overcome this limitation. This compound and its analogues are primarily used in a technique called "negative staining". uiowa.edutungsten-powder.com In this method, the stain solution surrounds the biological particle (such as a virus or macromolecule) but does not penetrate it. The result is a highly detailed silhouette of the particle against a dark, electron-dense background. uiowa.edunih.gov This approach is invaluable for revealing the surface ultrastructure of specimens. uiowa.edu
While aldehydes and osmium tetroxide are the most common primary fixatives used to preserve the structure of biological samples, tungstate (B81510) compounds like PTA have also been employed as fixatives, helping to stabilize cellular components like chromatin. emsdiasum.comemsdiasum.comharvard.edu
| Application | Technique | Principle |
|---|---|---|
| Staining | Negative Staining | The high electron density of the tungstate anion pool around the specimen, creating a dark background and a light, high-contrast image of the particle's surface. uiowa.edutungsten-powder.com |
| Fixation | Chemical Fixation | The acid helps to stabilize and preserve the native structure of cellular components, preventing their degradation during sample processing. emsdiasum.com |
Proteomic analysis of specific cellular components by mass spectrometry requires highly pure samples. nih.gov The isolation of organelles and membranes is often achieved through subcellular fractionation, a process that separates components based on physical properties like size and density. nih.govabcam.com
Myelin, the lipid-rich sheath that insulates nerve axons, has a characteristically low buoyant density. This property is exploited for its purification. researchgate.net The standard method involves homogenizing brain tissue and separating the components using density gradient ultracentrifugation. nih.govnih.gov In this technique, the homogenate is layered onto a solution with a density gradient. Upon centrifugation, the low-density myelin fraction separates from denser cellular components like mitochondria and nuclei. researchgate.netspringernature.com While sucrose (B13894) solutions are commonly used to form these gradients, the fundamental principle relies on a dense medium. The ability of this compound to form high-density aqueous solutions makes it a candidate for creating gradients suitable for such density-based separations of biological materials.
Use as a Heavy Liquid in Mineral Separation
Aqueous solutions of this compound can achieve very high densities, allowing them to be used as "heavy liquids" for laboratory-scale mineral separation. google.com
Heavy liquid separation is a straightforward gravity-based technique. chem.com.au Minerals with a density lower than the liquid will float, while those with a higher density will sink. ruhr-uni-bochum.de This allows for the efficient separation of heavy, often valuable, minerals (like zircon or monazite) from lighter gangue minerals (like quartz). ruhr-uni-bochum.de
Aqueous solutions of this compound can reach a maximum density of approximately 2.84 g/cm³. google.com While effective, its use has been limited due to its corrosive nature and instability compared to commercially developed, non-toxic alternatives based on its salts (like lithium polytungstate) or other compounds. google.comsaimm.org.za
| Compound | Type | Typical Max Density (g/cm³) | Notes |
|---|---|---|---|
| This compound | Inorganic (Aqueous) | ~2.84 | Effective but corrosive and less stable. google.com |
| Bromoform | Organic | ~2.89 | Historically common, but toxic. saimm.org.za |
| Tetrabromoethane (TBE) | Organic | ~2.96 | High density, but also toxic and viscous. google.comsaimm.org.za |
| Sodium Polytungstate (SPT) | Inorganic (Aqueous) | ~3.1 | Non-toxic alternative, but can be viscous at high densities. saimm.org.za |
| Lithium Polytungstate (LST) | Inorganic (Aqueous) | ~2.95 | Non-toxic, low viscosity, and thermally stable. chem.com.au |
Recovery and Recycling Methodologies
The recovery and recycling of this compound, particularly when utilized as a catalyst, are critical for both economic viability and environmental sustainability. Methodologies often focus on the heterogenization of the catalyst to facilitate its separation from the reaction mixture.
One common approach involves anchoring the this compound to a solid support. This immobilization prevents the catalyst from dissolving in the reaction medium, allowing for simple filtration or centrifugation for recovery. The supported catalyst can then be washed, dried, and reused in subsequent reaction cycles. Research has demonstrated the successful reuse of this compound supported on MCM-41 for four cycles in the esterification of dicarboxylic acids. researchgate.netscispace.com
Another strategy to enhance recyclability is the encapsulation of the heteropoly acid within a matrix, such as a silica (B1680970) network or a hydrogel composite. grafiati.com For instance, a complex hydrogel synthesized with an anionic monomer can effectively trap the this compound particles through ionic interactions. grafiati.com This method prevents the water-soluble catalyst from being lost during aqueous reactions. grafiati.com
Leaching of the active catalytic species from the support is a potential challenge that can diminish the catalyst's activity over time. mdpi.com Therefore, recovery methodologies are often coupled with characterization techniques to assess the stability and integrity of the recycled catalyst.
The choice of recovery method depends on the specific application and the form of the this compound used. For homogeneous systems, where the acid is dissolved in the reaction medium, separation can be more complex, potentially involving extraction or distillation processes, although these are less common due to the challenges in separating the acid from products and solvents.
Characterization of Complex Heteropoly Acid Systems
A comprehensive understanding of complex systems involving this compound necessitates a multi-faceted characterization approach. Various analytical techniques are employed to elucidate the structural integrity, composition, acidic properties, and morphology of the heteropoly acid and its composites.
Spectroscopic and Structural Analysis:
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy are fundamental for confirming the presence of the intact Keggin anion structure, which is characteristic of this compound. acs.orgresearchgate.net These techniques are sensitive to the vibrations of the metal-oxygen bonds within the heteropoly acid framework. researchgate.net
X-ray Diffraction (XRD) is utilized to determine the crystalline structure of the acid and its supported forms. acs.org It can provide information on the dispersion of the heteropoly acid on a support and the presence of any crystalline phases. acs.org
Diffuse Reflectance Spectroscopy (DRS) provides insights into the coordination and electronic state of the tungsten atoms within the structure. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 29Si Magic-Angle Spinning (MAS) NMR, is a powerful tool for probing the local environment of the central silicon atom in the Keggin unit, confirming its structural integrity. acs.org
Thermal and Morphological Characterization:
Thermogravimetric Analysis (TGA) is employed to study the thermal stability of this compound and to determine the number of water molecules of hydration. ionicviper.org
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and particle size of the heteropoly acid and its distribution when supported on other materials. acs.org
Analysis of Acidity:
The acidic properties of this compound are crucial for its catalytic applications.
n-Butylamine titration is a common method to determine the total acidity of the material. acs.org
Potentiometric titration can be used to differentiate between acidic sites of varying strengths. acs.org
Temperature-Programmed Desorption of ammonia (B1221849) (NH3-TPD) is another technique to quantify the acidity and determine the acid strength distribution. mdpi.com
The table below summarizes the characterization techniques and their primary applications in the study of this compound systems.
| Characterization Technique | Information Obtained | Reference |
|---|---|---|
| Fourier Transform Infrared (FT-IR) Spectroscopy | Confirmation of Keggin structure | acs.orgresearchgate.net |
| Raman Spectroscopy | In-situ analysis of structural stability and hydrolysis | researchgate.net |
| X-ray Diffraction (XRD) | Crystalline structure and dispersion on supports | acs.org |
| Diffuse Reflectance Spectroscopy (DRS) | Coordination and electronic state of tungsten | acs.org |
| 29Si MAS NMR Spectroscopy | Local environment of the central silicon atom | acs.org |
| Thermogravimetric Analysis (TGA) | Thermal stability and water of hydration | ionicviper.org |
| Scanning Electron Microscopy (SEM) | Surface morphology and particle size | acs.org |
| Transmission Electron Microscopy (TEM) | Particle size and distribution on supports | acs.org |
| n-Butylamine Titration | Total acidity | acs.org |
| Potentiometric Titration | Acid strength | acs.org |
| NH3-TPD | Quantification of acidity and acid strength distribution | mdpi.com |
Environmental Technology Applications
Mediation in Hydrogen Production from Water
12-Wolframosilicic acid has been identified as a potential mediator in the production of hydrogen from water through electrolysis. wikipedia.org This process offers a pathway to generate clean hydrogen fuel, with the primary advantage of separating the evolution of hydrogen and oxygen gases, thereby mitigating the risk of explosive mixtures. gla.ac.uk This separation allows for efficient hydrogen production even at low current densities, which is particularly compatible with intermittent renewable energy sources. wikipedia.org
The electrolysis of water is a process that uses electricity to decompose water into hydrogen and oxygen. energy.gov In a typical electrolyzer, water is oxidized at the anode to produce oxygen and protons, while at the cathode, protons are reduced to form hydrogen. energy.gov The use of this compound in this process involves an electrochemical step that reduces the acid. Subsequently, the reduced form of the acid can react with a suitable catalyst to produce hydrogen without further electrical input. gla.ac.uk This mediated approach presents a safer and potentially more efficient route for hydrogen generation.
Beyond electrolysis, tungsten-based materials are also explored in photocatalytic water splitting for hydrogen production. mdpi.commdpi.com This method utilizes semiconductor photocatalysts to absorb light energy and drive the water-splitting reaction. mdpi.com While not a direct mediation role for this compound in the same vein as in electrolysis, its constituent element, tungsten, is a key component in many promising photocatalysts. mdpi.com
Table 1: Comparison of Hydrogen Production Methods Involving Tungsten Compounds
| Feature | Electrolysis with this compound Mediation | Photocatalytic Water Splitting with Tungsten-Based Catalysts |
| Energy Input | Electricity (can be from renewable sources) | Light (e.g., solar energy) |
| Primary Role of Tungsten Compound | Electron carrier/mediator to separate H₂ and O₂ evolution | Component of the photocatalyst that absorbs light and facilitates redox reactions |
| Key Advantage | Enhanced safety by separating gas production, efficiency at low currents | Direct use of solar energy |
| State of Development | Proposed and under investigation | Active area of research with various catalysts being developed |
Role in Remediation Technologies
The application of this compound extends to environmental remediation, where it is utilized for the breakdown of pollutants. acs.org Its catalytic and photocatalytic properties are harnessed to degrade hazardous organic compounds present in water and soil.
This compound has demonstrated significant potential in the degradation of various organic contaminants. As a photocatalyst, it can be activated by light to generate highly reactive oxygen species that can break down persistent organic pollutants into less harmful substances. nih.govscholarly.org For instance, it has been shown to be effective in the photocatalytic degradation of 4-chlorophenol. mdpi.com The efficiency of the degradation process can be influenced by the amount of the tungstosilicic acid used. mdpi.com
To enhance its practical application and reusability, this compound can be immobilized on various supports. For example, when supported on silica (B1680970), it acts as an efficient heterogeneous photocatalyst for the oxidation of benzylic alcohols. acs.org Furthermore, nanocomposites of silicotungstic acid with materials like reduced graphene oxide have been developed as heterogeneous nanocatalysts for the degradation of dyes such as methylene (B1212753) blue and rhodamine B. researchgate.net
The primary interaction of this compound with environmental pollutants, particularly organic compounds, occurs through photocatalytic oxidation. osti.govbohrium.com When the compound is irradiated with light of sufficient energy, an electron is promoted to a higher energy level, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce reactive oxygen species, such as hydroxyl radicals. These radicals are powerful oxidizing agents that attack the organic pollutant molecules, leading to their degradation. nih.gov
The interaction is not limited to degradation. The surface of this compound can also adsorb certain pollutants, which is often the initial step before catalytic or photocatalytic degradation. mdpi.comijirset.com The efficiency of this interaction and subsequent degradation can be influenced by factors such as the pH of the medium and the presence of other substances in the environment.
Integration in Environmental Catalysis
This compound is considered an environmentally benign catalyst for various chemical reactions. researchgate.netacs.org Its strong acidity allows it to catalyze a range of organic transformations, often with high efficiency and selectivity, which is a key aspect of green chemistry. tungsten-powder.com
A significant area of research is the heterogenization of this compound by supporting it on solid materials like silica, MCM-41, or zirconia. researchgate.netmdpi.com This approach offers several advantages over its use as a homogeneous catalyst, including ease of separation from the reaction mixture, potential for reuse, and improved stability. acs.orgresearchgate.net Supported this compound catalysts have been successfully used in esterification reactions, which are important for the production of biofuels and other valuable chemicals. acs.orgmdpi.com The catalytic activity is often correlated with the surface area and acidity of the supported catalyst. mdpi.com The combination of zeolites and polyoxometalates like this compound can create novel solid catalysts that leverage the advantages of both materials for important environmental processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
